molecular formula C20H16N2O5 B5041738 [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate

[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate

Cat. No.: B5041738
M. Wt: 364.4 g/mol
InChI Key: FSAQYQZGROPOSF-UHFFFAOYSA-N
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Description

[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is a complex organic compound that features a furan ring, a phenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate typically involves the reaction of furan-2-carboxylic acid with aniline derivatives under specific conditions. The process may include steps such as:

    Formation of the amide bond: Furan-2-carboxylic acid reacts with aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Acetylation: The resulting amide is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

    Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the phenyl and furan rings.

Scientific Research Applications

Chemistry

In chemistry, [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and acetate functionalities. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amide bond allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Aniline derivatives: Used in the formation of the amide bond.

    Acetylated phenyl compounds: Structurally similar due to the presence of the acetate group.

Uniqueness

What sets [4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate apart is its combination of a furan ring, phenyl group, and acetate moiety, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-13(23)27-17-9-7-14(8-10-17)19(24)21-15-4-2-5-16(12-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAQYQZGROPOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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